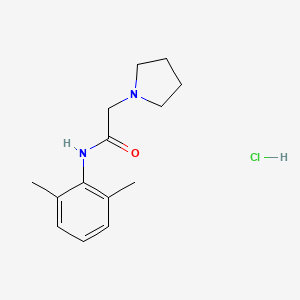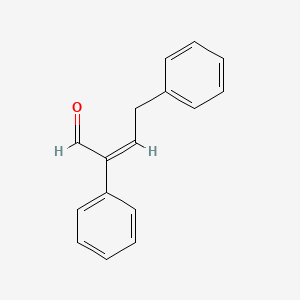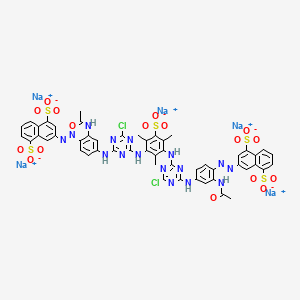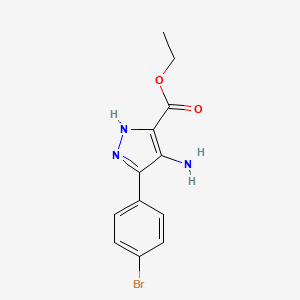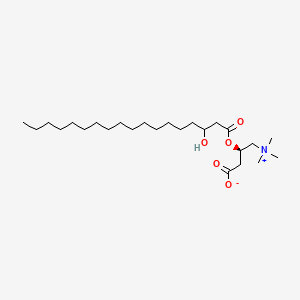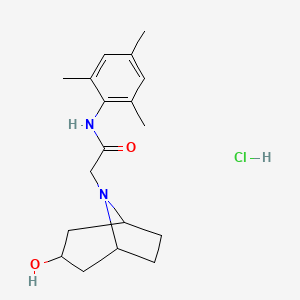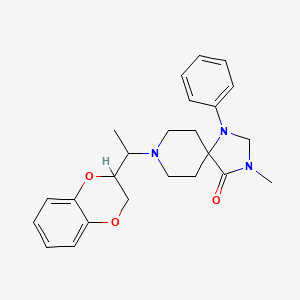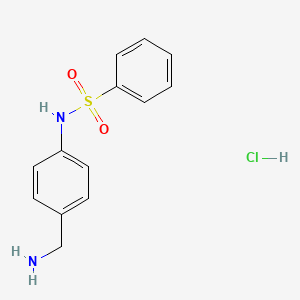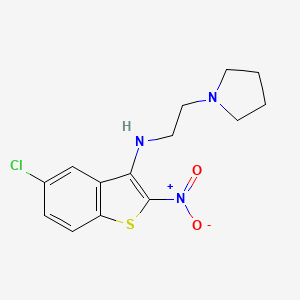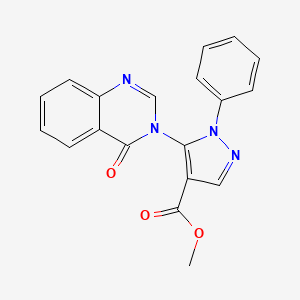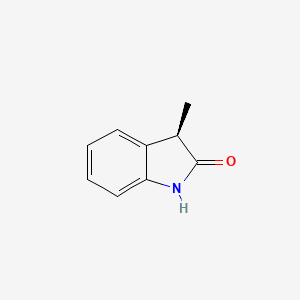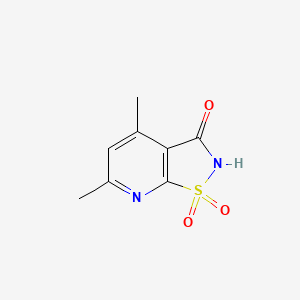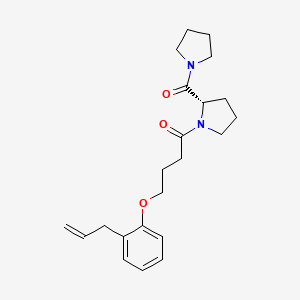
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- is a complex organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Addition of the Propenyl Group: This can be done through alkylation reactions using propenyl halides.
Final Coupling and Purification: The final steps involve coupling the intermediate products and purifying the compound through techniques such as chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be used as a ligand in binding studies or as a probe to investigate enzyme activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine, 1-(1-oxo-4-(2-phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, ®-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
Uniqueness
The uniqueness of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- lies in its specific functional groups and stereochemistry. The presence of the propenyl group and the (S)-configuration contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
112603-90-4 |
|---|---|
Formule moléculaire |
C22H30N2O3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-(2-prop-2-enylphenoxy)-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H30N2O3/c1-2-9-18-10-3-4-12-20(18)27-17-8-13-21(25)24-16-7-11-19(24)22(26)23-14-5-6-15-23/h2-4,10,12,19H,1,5-9,11,13-17H2/t19-/m0/s1 |
Clé InChI |
HRGBAUYWLKSHHG-IBGZPJMESA-N |
SMILES isomérique |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCC[C@H]2C(=O)N3CCCC3 |
SMILES canonique |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCCC2C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


